molecular formula C16H13Cl2FN2O3 B1414505 (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate CAS No. 117528-63-9

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate

Cat. No. B1414505
CAS RN: 117528-63-9
M. Wt: 371.2 g/mol
InChI Key: VAKSZOHWRUKROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate, also known as (Z)-Et-CPACF, is an acrylate compound containing an ethyl group, a cyclopropylamino group, a dichloro group, a cyano group, and a fluorobenzoyl group. It is a type of acrylate ester, a class of organic compounds derived from the reaction between an acid and an alcohol. It is used in a variety of scientific applications, including synthesis and research.

Scientific Research Applications

(Z)-Et-CPACF is used in a variety of scientific research applications. It can be used as a monomer to synthesize polymers, which can be used in the production of materials such as coatings, adhesives, and films. It is also used in the synthesis of pharmaceuticals, including drugs used to treat cancer and other diseases. Additionally, (Z)-Et-CPACF can be used in the synthesis of dyes and pigments, which are used in a variety of industrial and consumer applications.

Mechanism of Action

The mechanism of action of (Z)-Et-CPACF is not fully understood. However, it is believed that the compound acts as a catalyst for certain reactions, such as the polymerization of acrylates. Additionally, it is thought that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-Et-CPACF are not fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as well as on the production of certain hormones and enzymes. Additionally, it is thought that the compound may have an effect on the immune system, as it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

(Z)-Et-CPACF has several advantages for lab experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to synthesize, making it a convenient reagent for laboratory experiments. The main limitation of (Z)-Et-CPACF is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain scenarios.

Future Directions

There are a number of potential future directions for (Z)-Et-CPACF. One potential direction is the development of new pharmaceuticals and other compounds based on the compound’s structure and properties. Additionally, further research could be done to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be done to explore the potential applications of (Z)-Et-CPACF in the synthesis of polymers and other materials.

properties

IUPAC Name

ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2FN2O3/c1-2-24-16(23)11(7-21-8-3-4-8)15(22)9-5-12(19)14(18)10(6-20)13(9)17/h5,7-8,22H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKSZOHWRUKROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1Cl)C#N)Cl)F)O)C=NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate

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